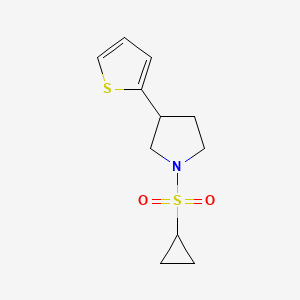![molecular formula C23H17ClFNO5S B2662342 (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-98-0](/img/structure/B2662342.png)
(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule . It is also known as (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone . The CAS number for this compound is 54094-08-5 .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups. It contains a4-chlorophenyl group, a 3,5-dimethoxyphenyl group, and a 6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl group . The InChI code for the related compound (4-chlorophenyl) (3,4-dimethoxyphenyl)methanone is 1S/C15H13ClO3/c1-18-13-8-5-11 (9-14 (13)19-2)15 (17)10-3-6-12 (16)7-4-10/h3-9H,1-2H3 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 292.72 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Clathrate Formation and Molecular Interactions
- Edge-to-Face Interactions in Clathrate Formation : Research by Eto et al. (2011) on derivatives of chlorophenyl methanone highlights the significance of edge-to-face interactions between aromatic rings in the formation of clathrate structures with benzene. This interaction plays a crucial role not only in the inclusion complex formation but also in host-host interactions, offering insights into the molecular assembly and potential applications in material science and molecular recognition processes (Eto et al., 2011).
Synthetic Chemistry and Reactivity
- Synthesis and Reactivity Towards Nucleophiles : The synthesis and study of compounds similar to the query chemical by Pouzet et al. (1998) demonstrate the reactivity of such compounds towards sulfur- and oxygen-containing nucleophiles. These findings provide valuable information for the development of synthetic pathways and functionalization of benzothiazin derivatives, which can be critical for pharmaceutical synthesis and the creation of new materials (Pouzet et al., 1998).
Analytical Applications
- Electroanalytical Determination : Lucas et al. (2013) developed a novel electroanalytical procedure for the determination of dimethomorph, leading to the formation of a related compound as a major product. This methodology, based on voltammetry, highlights the potential for analytical applications in detecting and quantifying similar compounds in complex matrices, such as food and environmental samples (Lucas et al., 2013).
Pharmaceutical Research
- Antitubercular Activities : Bisht et al. (2010) synthesized a series of compounds by reacting benzyl alcohols with chloro-fluorobutyrophenone, leading to the discovery of potent antitubercular agents. This research underscores the therapeutic potential of chlorophenyl methanone derivatives in the development of new treatments for tuberculosis, especially against multidrug-resistant strains (Bisht et al., 2010).
Material Science
- Photocatalytic Degradation : Yi-ming et al. (2010) investigated the photosensitized oxidation of chlorophenol derivatives, revealing the efficiency of certain complexes in the photocatalytic degradation of pollutants under visible light irradiation. This study suggests the potential of chlorophenyl methanone derivatives in environmental applications, particularly in the degradation of hazardous substances (Yi-ming et al., 2010).
Safety and Hazards
The compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid release to the environment . In case of spillage, it should be collected . The compound should be disposed of in accordance with applicable laws and regulations .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO5S/c1-30-18-10-17(11-19(12-18)31-2)26-13-22(23(27)14-3-5-15(24)6-4-14)32(28,29)21-8-7-16(25)9-20(21)26/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYKUHVACVKBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


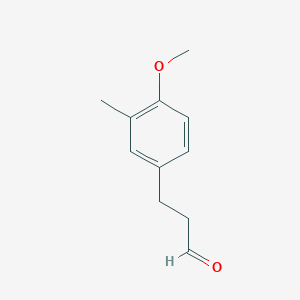
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
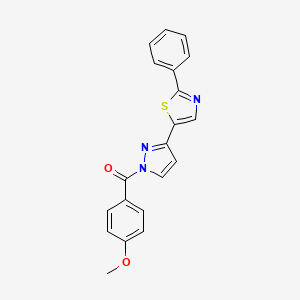

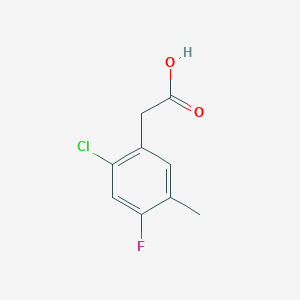
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2662278.png)
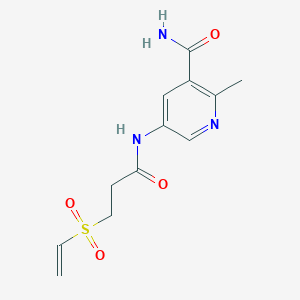
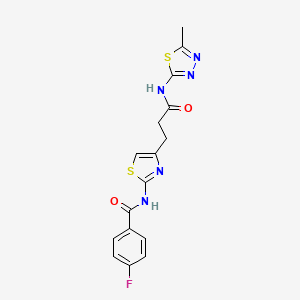
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
